

Protriptyline solubility in various solvents

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Compound Focus: Protriptyline Hydrochloride

CAS No.: 1225-55-4

Cat. No.: S002183

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Solubility and Physicochemical Properties

The quantitative solubility data and key properties of **protriptyline hydrochloride** are summarized in the table below for easy comparison.

Solvent	Solubility	Experimental Conditions / Notes
Water	50 mg/mL [1] [2]	Freely soluble [1]
Methanol	1.0 mg/mL (as free base) [3]	Certified Reference Material solution [3]
DMSO	100 mg/mL (333.51 mM) [4]	Solution may be hygroscopic [4]
1-Octanol	Data not available for protriptyline	Commonly used to model lipophilic tissues and membrane permeability; see protocol for investigation method [5]

Key Physicochemical Properties [6] [7] [8]:

- Molecular Formula:** C₁₉H₂₂ClN
- Molecular Weight:** 299.84 g/mol
- pKa:** 8.2 (at 25°C)
- Melting Point:** 169 - 171 °C

- **LogP:** 4.7 (predicted)

Experimental Protocols

The following protocols outline key methodologies for studying the distribution and permeability of tricyclic antidepressants like protriptyline, based on research into analogous compounds.

Protocol 1: Measuring Distribution in Model Solvent Systems

This protocol investigates how a drug partitions between aqueous and organic phases, a key determinant of its absorption and distribution.

- **Preparation of Aqueous Phases:** Prepare buffer solutions to simulate different biological environments (e.g., pH 2.0 for stomach, pH 6.8 for intestine). Use potassium chloride-hydrochloric acid for pH 2.0 and potassium dihydrogen phosphate-sodium hydroxide for pH 6.8 [5].
- **Preparation of Organic Phases:** Use **1-octanol** to model lipophilic tissues and **n-hexane** to model non-polar environments [5].
- **Saturation:** Pre-saturate the aqueous buffers and organic solvents with each other by shaking them together before the experiment to prevent solvent demixing during the main test [5].
- **Distribution Experiment:** Add the **protriptyline hydrochloride** solution to the pre-saturated aqueous buffer. Mix this solution with an equal volume of pre-saturated organic solvent in a thermostatted vessel. Shake the mixture vigorously to reach distribution equilibrium [5].
- **Analysis:** After phase separation, analyze the concentration of the drug in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC or UV spectrophotometry). The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase [5].

Protocol 2: Determining Permeability Through Artificial Membranes

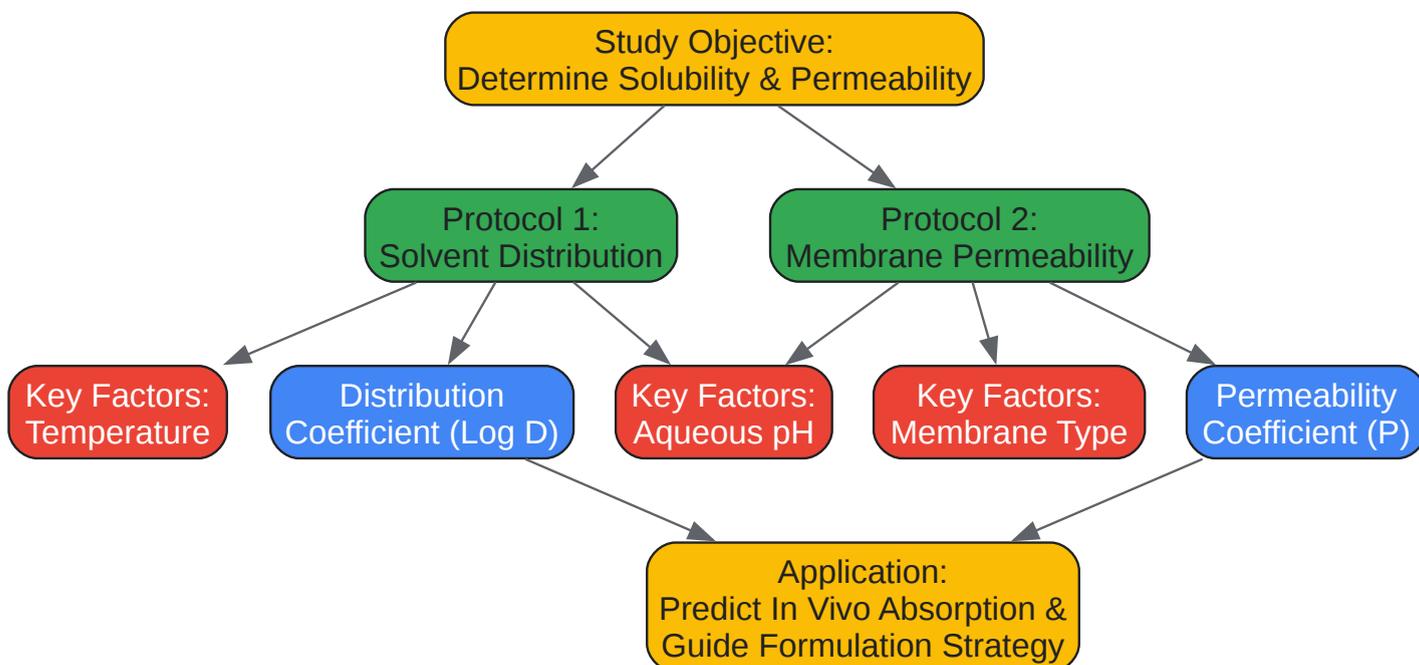
This protocol assesses a drug's ability to pass through biological barriers, which is critical for predicting its in vivo absorption.

- **Membrane Selection:** Use artificial membranes such as:

- **PermeaPad barrier:** A biomimetic membrane consisting of a layer of phosphatidylcholine sandwiched between two cellulose sheets, stable across a wide pH range [5].
- **Cellulose-based membrane:** A pure size-exclusion membrane (e.g., MWCO 12-14,000 Da) to study diffusion without a lipid barrier [5].
- **Apparatus Setup:** Use a side-by-side diffusion cell where the donor chamber (containing the drug solution) and the acceptor chamber are separated by the selected membrane. Maintain a constant temperature (e.g., 37°C) and stir both chambers continuously [5].
- **Permeability Experiment:** Fill the donor chamber with a solution of **protriptyline hydrochloride** in an aqueous buffer at the desired pH. Fill the acceptor chamber with the corresponding drug-free buffer. The membrane should be in contact with both solutions [5].
- **Sampling and Analysis:** At predetermined time intervals, take samples from the acceptor chamber and replace the volume with fresh buffer to maintain sink conditions. Analyze the samples to determine the concentration of the drug that has permeated the membrane over time [5].
- **Calculation:** The permeability coefficient (P) is calculated from the slope of the cumulative amount of drug permeated versus time plot, normalized for the membrane surface area and the initial donor concentration [5].

Scientific Context and Workflows

The experimental workflow for studying solubility and permeability involves several key stages and is influenced by molecular properties, as illustrated in the following diagrams.



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The distribution and permeability of protriptyline are highly dependent on its ionization state, which is governed by pH. The pKa of protriptyline is approximately 8.2 [7]. In acidic environments ($\text{pH} < \text{pKa}$), the molecule is predominantly ionized, increasing its solubility in water. In basic environments ($\text{pH} > \text{pKa}$), the uncharged form dominates, favoring partition into organic phases and through lipid membranes.

Research Applications and Formulation Notes

- **Analytical Chemistry: Protriptyline hydrochloride** is available as a **Certified Reference Material** (1.0 mg/mL in methanol) for use in quantitative analysis, clinical toxicology, and forensic testing using LC/MS or GC/MS [3].
- **Formulation Development:** The high solubility in water and DMSO provides flexibility for preparing stock solutions for in vitro assays [2] [4]. Research into similar tricyclic antidepressants shows that distribution behavior is entropy-driven at physiological temperatures, which is a crucial consideration for designing drug delivery systems intended for body temperature [5].
- **Safety and Handling:** As a pharmaceutical powder, **protriptyline hydrochloride** should be handled with appropriate personal protective equipment, including gloves and eyeshields [2].

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To cite this document: Smolecule. [Protriptyline solubility in various solvents]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002183#protriptyline-solubility-in-various-solvents>]

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